Anti‑Amoebic Potency Against Naegleria fowleri: BAY 11‑7082 vs. Ebselen and BAY 11‑7085
In a direct in vitro comparison against N. fowleri trophozoites, BAY 11‑7082 exhibited an EC₅₀ of 1.6 μM, demonstrating approximately 3.9‑fold greater potency than the organoselenium comparator ebselen (EC₅₀ 6.2 μM). The closely related structural analog BAY 11‑7085 displayed an EC₅₀ similar to BAY 11‑7082, confirming that anti‑amoebic activity is a scaffold‑dependent but substituent‑tolerant phenotype [1].
| Evidence Dimension | In vitro anti‑amoebic potency (48 h exposure) |
|---|---|
| Target Compound Data | EC₅₀ = 1.6 μM (BAY 11‑7082) |
| Comparator Or Baseline | Ebselen EC₅₀ = 6.2 μM; BAY 11‑7085 EC₅₀ ≈ 1.6 μM (similar to BAY 11‑7082) |
| Quantified Difference | ~3.9‑fold greater potency than ebselen; equipotent with BAY 11‑7085 |
| Conditions | N. fowleri trophozoites; 48 h incubation; CellTiter‑Glo viability assay |
Why This Matters
For procurement aimed at anti‑parasitic screening, BAY 11‑7082 offers a ~4‑fold potency advantage over ebselen, reducing compound quantity requirements for dose‑response studies of Naegleria infection.
- [1] Debnath, A., et al. (2018). In Vitro Efficacy of Ebselen and BAY 11‑7082 Against Naegleria fowleri. Frontiers in Microbiology, 9, 414. View Source
